molecular formula C15H22N2O B6127389 N-methyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

N-methyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B6127389
M. Wt: 246.35 g/mol
InChI Key: SXDRHIRJAHODSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, commonly known as NM-2201, is a synthetic cannabinoid that has gained significant attention in recent years. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. NM-2201 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

NM-2201 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to these receptors and activates them, leading to the release of various neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of NM-2201.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, leading to feelings of euphoria and relaxation. NM-2201 has also been shown to have analgesic properties, reducing pain perception in animal models. Additionally, it has been found to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

NM-2201 has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, which makes it an ideal compound for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also several limitations to its use. NM-2201 has not been extensively studied in humans, and its effects on human physiology are not well understood. Additionally, its psychoactive effects may make it difficult to use in certain research settings.

Future Directions

There are several future directions for research on NM-2201. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of NM-2201 on human physiology, particularly its potential for addiction and abuse. Finally, there is a need for additional research on the endocannabinoid system and its role in regulating various physiological processes.

Synthesis Methods

The synthesis of NM-2201 involves the reaction of 1-(3-methylbenzyl)piperidin-4-ol with N-methylanthranilic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

NM-2201 has been used in various scientific research applications, primarily in the field of neuroscience. It has been studied for its potential role in modulating the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood. NM-2201 has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-methyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-4-3-5-13(10-12)11-17-8-6-14(7-9-17)15(18)16-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDRHIRJAHODSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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